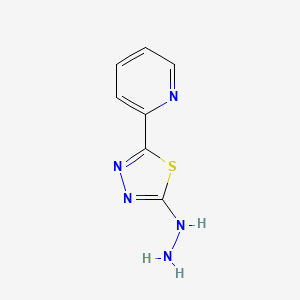

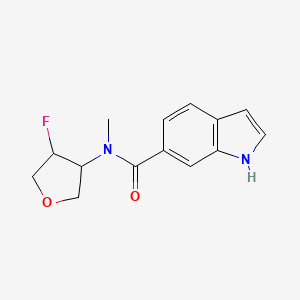

![molecular formula C9H16N4O3 B2359903 Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate CAS No. 1780605-77-7](/img/structure/B2359903.png)

Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate” is a chemical compound with the molecular formula C9H16N4O3 and a molecular weight of 228.252. It is derived from the combination of two main components: “5-tert-Butyl-1,3,4-oxadiazol-2-amine” and “tert-Butyl carbamate”. The former is a derivative of thiadiazole while the latter is used in the synthesis of N-Boc-protected anilines .

Synthesis Analysis

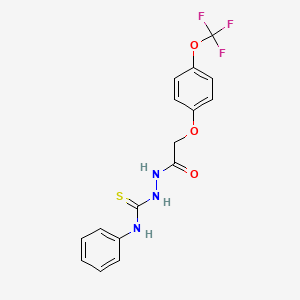

The synthesis of “Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate” could potentially involve the reaction of “5-tert-Butyl-1,3,4-oxadiazol-2-amine” with “tert-Butyl carbamate”. The former can be synthesized by reacting phenyl acetic acid derivatives with thiosemicarbazide . The latter can be synthesized by palladium-catalyzed cross-coupling reaction with various aryl (Het) halides .

Molecular Structure Analysis

The molecular structure of “Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate” can be analyzed based on its components. The “5-tert-Butyl-1,3,4-oxadiazol-2-amine” component has a molecular structure represented by the SMILES string NC1=NN=C(C(C)(C)C)O1 .

Applications De Recherche Scientifique

- Notably, compounds derived from this structure have shown significant activity against Salmonella typhi , the bacterium responsible for typhoid fever .

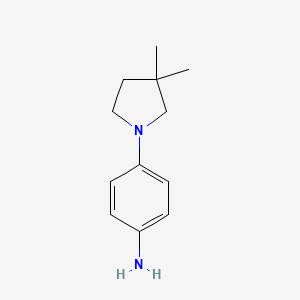

- Tert-butyl carbamate (a precursor to our compound) has been employed in the palladium-catalyzed synthesis of N-Boc-protected anilines .

- Researchers have used tert-butyl carbamate derivatives to synthesize tetrasubstituted pyrroles with ester or ketone groups at the C-3 position .

- A synthetic route has been developed to obtain our compound from 1-methyl-1H-pyrazol-5-amine via nitrosation, reduction, esterification, amino group protection, and condensation steps .

Antibacterial Activity

Palladium-Catalyzed Synthesis

Functionalized Pyrroles

Nitrosation and Reduction Route

Structural Characterization

Mécanisme D'action

Target of Action

Similar compounds such as 2-amino-5-tert-butyl-1,3,4-thiadiazole have been found to inhibit the corrosion of brass in sea water samples , suggesting a potential interaction with metal ions.

Mode of Action

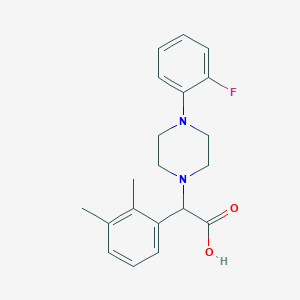

It’s known that oxadiazoles, a class of compounds to which this molecule belongs, have a broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .

Biochemical Pathways

Oxadiazole derivatives have been found to interact with a variety of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Oxadiazole derivatives have been reported to have a broad spectrum of biological activity, suggesting that they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c1-9(2,3)16-8(14)11-5-4-6-12-13-7(10)15-6/h4-5H2,1-3H3,(H2,10,13)(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNPACYFNLHCTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NN=C(O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)

![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate](/img/structure/B2359834.png)

![4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2359835.png)

![3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2359837.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359840.png)

![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2359841.png)